molecular formula C17H10F6N4O3S B396039 N-{1,1,1,3,3,3-hexafluoro-2-[(6-nitro-1,3-benzothiazol-2-yl)amino]propan-2-yl}benzamide

N-{1,1,1,3,3,3-hexafluoro-2-[(6-nitro-1,3-benzothiazol-2-yl)amino]propan-2-yl}benzamide

Cat. No.: B396039
M. Wt: 464.3g/mol
InChI Key: RVALRXZLYFQZGR-UHFFFAOYSA-N
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Description

N-{1,1,1,3,3,3-hexafluoro-2-[(6-nitro-1,3-benzothiazol-2-yl)amino]propan-2-yl}benzamide is a complex organic compound characterized by the presence of trifluoromethyl groups and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1,1,1,3,3,3-hexafluoro-2-[(6-nitro-1,3-benzothiazol-2-yl)amino]propan-2-yl}benzamide typically involves multiple steps. The starting materials often include benzothiazole derivatives and trifluoromethylated compounds. The reaction conditions usually require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-{1,1,1,3,3,3-hexafluoro-2-[(6-nitro-1,3-benzothiazol-2-yl)amino]propan-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.

    Reduction: Reduction reactions can convert nitro groups to amino groups, changing the compound’s reactivity.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction can produce amino derivatives.

Scientific Research Applications

N-{1,1,1,3,3,3-hexafluoro-2-[(6-nitro-1,3-benzothiazol-2-yl)amino]propan-2-yl}benzamide has several scientific research applications:

    Chemistry: The compound is used as a reagent in various chemical reactions and studies due to its unique structure and reactivity.

    Biology: It may be used in biological studies to investigate its effects on different biological systems and pathways.

    Industry: In industrial settings, the compound can be used in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of N-{1,1,1,3,3,3-hexafluoro-2-[(6-nitro-1,3-benzothiazol-2-yl)amino]propan-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups and benzothiazole moiety play crucial roles in its reactivity and binding affinity to these targets. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoro-N-(6-fluoro-2-nitro-pyridin-3-yl)-acetamide: This compound shares similar trifluoromethyl and nitro groups but differs in the core structure.

    2,4-dichloro-N-[2,2,2-trifluoro-1-[(6-isopropyl-1,3-benzothiazol-2-yl)amino]-1-(trifluoromethyl)ethyl]benzamide: Another similar compound with variations in the substituents and core structure.

Uniqueness

N-{1,1,1,3,3,3-hexafluoro-2-[(6-nitro-1,3-benzothiazol-2-yl)amino]propan-2-yl}benzamide is unique due to its specific combination of trifluoromethyl groups and benzothiazole moiety, which confer distinct chemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C17H10F6N4O3S

Molecular Weight

464.3g/mol

IUPAC Name

N-[1,1,1,3,3,3-hexafluoro-2-[(6-nitro-1,3-benzothiazol-2-yl)amino]propan-2-yl]benzamide

InChI

InChI=1S/C17H10F6N4O3S/c18-16(19,20)15(17(21,22)23,25-13(28)9-4-2-1-3-5-9)26-14-24-11-7-6-10(27(29)30)8-12(11)31-14/h1-8H,(H,24,26)(H,25,28)

InChI Key

RVALRXZLYFQZGR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC(C(F)(F)F)(C(F)(F)F)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(C(F)(F)F)(C(F)(F)F)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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